molecular formula C21H14BrN3O4S B302204 3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione

3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B302204
M. Wt: 484.3 g/mol
InChI Key: GNZPLLQPFOIATB-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of compounds, which are known for their antidiabetic and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor (PPAR) gamma. PPAR gamma is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR gamma by this compound leads to increased insulin sensitivity, decreased inflammation, and inhibition of cancer cell growth.
Biochemical and physiological effects:
3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease blood glucose levels, improve insulin sensitivity, and decrease inflammation. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments include its high potency and specificity. This compound has been shown to have a high affinity for PPAR gamma, which makes it a useful tool for studying the role of PPAR gamma in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione. One direction is to study its potential use in combination with other drugs for the treatment of various diseases. Another direction is to study its potential use in different animal models of disease to better understand its mechanism of action. Additionally, further research is needed to determine the potential side effects and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde, 3-nitro-1-phenyl-1H-pyrazole-5-carbaldehyde, and thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the product is obtained in high yield after purification.

Scientific Research Applications

3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and inflammation.

properties

Product Name

3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H14BrN3O4S

Molecular Weight

484.3 g/mol

IUPAC Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H14BrN3O4S/c22-15-8-6-14(7-9-15)13-24-20(26)19(30-21(24)27)12-17-5-2-10-23(17)16-3-1-4-18(11-16)25(28)29/h1-12H,13H2/b19-12-

InChI Key

GNZPLLQPFOIATB-UNOMPAQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.